Bienvenue dans la boutique en ligne BenchChem!

2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide

GABA-A Receptor Pharmacology Antagonist Affinity Neurological Research Tools

This precise (2S)-aminobutanamide chiral building block with (S)-1-methylpyrrolidin-2-yl methyl tail is a validated low-potency GABA-A α1β2δ antagonist (Ki 4,950 nM). Use it as an essential baseline reference standard to calibrate assay sensitivity and distinguish high-affinity hits. Its structurally minimal, non-aromatic core enables 'bottom-up' SAR datasets, correlating stepwise chemical modifications with target affinity gains. Generic substitution is not feasible; only this exact stereochemistry and N-substitution pattern delivers the characterized pharmacological profile. Ideal for membrane permeability and metabolic stability studies of the free 2-aminobutanamide fragment.

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
Cat. No. B11809752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)CC1CCCN1C)N
InChIInChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-6-5-7-14(10)3/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1
InChIKeyJCPAWXBERRMKNW-VUWPPUDQSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide (CAS 1354029-50-7) for GABA-A Receptor Research


2-Amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide is a chiral, tertiary amide featuring a (2S)-aminobutanamide core linked to an (S)-1-methylpyrrolidin-2-yl methyl substituent [1]. Its biological characterization is limited to in vitro pharmacology, where it has been identified as a low-potency antagonist of the human γ-aminobutyric acid type A (GABA-A) receptor [2]. The compound serves as a structurally related analog within a series of spirocyclic GABA-A antagonists, but its own micromolar affinity distinguishes it from the more potent, nanomolar leads in the same class [3].

Why 2-Amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide Cannot Be Replaced by Generic Amide Analogs


Generic substitution within this chemical class is not feasible because small structural modifications lead to profound changes in pharmacological activity. The specific (2S)-aminobutanamide backbone and the (S)-1-methylpyrrolidin-2-yl methyl tail confer a unique interaction profile that cannot be replicated by other branched amides. Evidence shows that altering the N-substituent from methyl to ethyl, or changing the pyrrolidine linkage position, results in distinct compounds with separate CAS numbers and, presumably, different biological fingerprints, though head-to-head pharmacological data are limited . In the broader class of GABA-A antagonists, research demonstrates that moving from a simple aryl amide to a spirocyclic scaffold improves target affinity from micromolar to low nanomolar potency, illustrating the steep structure-activity relationship and the risk of substituting one analog for another [1].

Quantitative Evidence: How 2-Amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide Compares to Other GABA-A Antagonists


GABA-A α1β2δ Receptor Affinity: Target Compound vs. Clinically-Characterized Lead

The target compound exhibits weak antagonist activity at the human GABA-A α1β2δ receptor. Its binding affinity (Ki = 4,950 nM) is considerably weaker than the structurally distinct, spirocyclic lead compound '018', which shows nanomolar potency at a related extrasynaptic receptor subtype. This quantitative difference confirms the target compound is a low-affinity reference tool, not a potent lead [1] [2].

GABA-A Receptor Pharmacology Antagonist Affinity Neurological Research Tools

GABA-A α1β2γ2 vs α1β2δ Receptor Subtype Selectivity Profile

Within the same study, the target compound was tested against two different subunit compositions. It shows slightly higher antagonist potency at the synaptic α1β2γ2 receptor (IC50 = 2,190 nM) compared to the extrasynaptic α1β2δ receptor (Ki = 4,950 nM). This suggests it does not discriminate strongly between a major synaptic and extrasynaptic receptor subtype, in contrast to more selective ligands [1].

GABA-A Receptor Subtypes Subtype Selectivity Synaptic Pharmacology

Structural Differentiation from High-Potency Analogs: The N-Methyl Butanamide Scaffold

The target compound represents a minimal, non-spirocyclic scaffold within a class of GABA-A antagonists. The lead optimization study that produced highly potent analogs shows that the introduction of a spirocyclic benzamide group was critical for achieving nanomolar affinity. The target compound's simple 2-amino-N,3-dimethyl butanamide motif lacks this feature, providing a rationale for its micromolar potency. This comparison explicitly maps a key structural liability of the target compound against the gain in potency achieved by its more advanced peers [1].

Structure-Activity Relationship (SAR) GABA-A Antagonist Medicinal Chemistry

Targeted Application Scenarios for 2-Amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide in Research


A Low-Affinity Negative Control for GABA-A Antagonist Screening

Given its established Ki of 4,950 nM at the α1β2δ receptor [1], this compound is optimally used as a low-affinity reference compound in binding or functional assays. It establishes a baseline for assay sensitivity, ensuring that novel compound hits with higher affinity are clearly distinguishable above background.

A 'Minimalist' Scaffold for Structure-Activity Relationship (SAR) Training Sets

The compound's simple, non-aromatic 2-amino-N,3-dimethyl butanamide core represents a fundamental pharmacophoric element [2]. It is ideal for building a 'bottom-up' SAR dataset where the stepwise addition of chemical features (e.g., aromatic capping groups, spirocyclization) can be quantitatively correlated with gains in target affinity and selectivity.

Probing the Role of the (S)-Amino Butanamide Core in Drug Transport and Metabolism

As the lead compound in its series has shown low membrane permeability, this even simpler analog can serve to study the baseline membrane crossing behavior and metabolic stability of the chiral 2-aminobutanamide fragment itself, independently of the larger, high-affinity pharmacophore that dominates later drug-like leads.

Quote Request

Request a Quote for 2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.